1-Chloro-2,4-difluoro-3-nitrobenzene

Physical Properties Melting Point Solid State

Solid, easily weighable halogenated nitroaromatic for precise stoichiometry in automated synthesis and kilogram-scale production. • High melting point (110-115 °C) simplifies accurate dispensing vs. volatile liquid analogs. • Moderate lipophilicity (consensus LogP 2.31) balances water solubility and membrane permeability for agrochemical lead optimization. • Low TPSA (45.82 Ų) supports favorable passive permeability and ADME profiles in derived drug-like analogs.

Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
CAS No. 1151767-58-6
Cat. No. B1592152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-difluoro-3-nitrobenzene
CAS1151767-58-6
Molecular FormulaC6H2ClF2NO2
Molecular Weight193.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl
InChIInChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
InChIKeyOHPIHTQPKGZTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,4-difluoro-3-nitrobenzene: Sourcing and Properties


1-Chloro-2,4-difluoro-3-nitrobenzene (also referred to as 3-Chloro-2,6-difluoronitrobenzene) is a polysubstituted aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . It is a halogenated nitrobenzene derivative featuring a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring . The compound is typically a pale yellow solid at room temperature and is known for its relatively high stability due to resonance stabilization of the aromatic system . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, often utilized as a fluorinated building block .

Why 1-Chloro-2,4-difluoro-3-nitrobenzene Cannot Be Replaced


The specific substitution pattern and combination of halogen and nitro groups on the benzene ring of 1-Chloro-2,4-difluoro-3-nitrobenzene critically determine its physicochemical properties and reactivity profile, which are not shared by its closest analogs . For instance, the presence of two fluorine atoms and a chlorine atom in the precise 1,2,4- (or 3-chloro-2,6-difluoro) orientation imparts a unique electronic environment that influences melting point, solubility, and subsequent reaction outcomes in nucleophilic aromatic substitution or cross-coupling reactions [1]. A generic substitution with a compound like 1-Chloro-2,4-difluorobenzene (which lacks the nitro group) or 2,4-Difluoronitrobenzene (which lacks the chlorine atom) would fundamentally alter the molecule's reactivity, stability, and its utility as a specific synthetic intermediate, leading to different reaction pathways or product profiles [2].

1-Chloro-2,4-difluoro-3-nitrobenzene: Quantitative Evidence vs. Analogs


Physical Form and Melting Point

1-Chloro-2,4-difluoro-3-nitrobenzene exists as a solid with a melting point of approximately 110-115 °C, in contrast to the liquid state of 1-Chloro-2,4-difluorobenzene (melting point -26 °C) and 2,4-Difluoronitrobenzene (melting point 9-10 °C) at room temperature . This solid-state property simplifies handling, weighing, and storage compared to volatile liquids, and may reduce the risk of spillage and inhalation exposure during laboratory and manufacturing operations [1]. The higher melting point also indicates greater intermolecular forces, which can be relevant for purification and crystallization processes .

Physical Properties Melting Point Solid State Handling Storage

Lipophilicity and Predicted Solubility

The consensus Log Po/w for 1-Chloro-2,4-difluoro-3-nitrobenzene is calculated as 2.31, indicating moderate lipophilicity . This value is higher than that of 1-Chloro-3-nitrobenzene (experimental LogP approximately 2.46) and significantly different from the more polar 2,4-Difluoronitrobenzene (predicted LogP ~1.45) [1]. The predicted aqueous solubility (ESOL Log S) for the target compound is -2.97 (0.208 mg/mL), classifying it as 'soluble' . This lipophilicity profile suggests that 1-Chloro-2,4-difluoro-3-nitrobenzene will partition differently in biphasic reaction systems or during chromatographic purification (e.g., reverse-phase HPLC) compared to its less lipophilic analogs, directly influencing synthetic route design and purification strategy .

Lipophilicity LogP Solubility Chromatography Partition Coefficient

Topological Polar Surface Area and Permeability

1-Chloro-2,4-difluoro-3-nitrobenzene has a calculated Topological Polar Surface Area (TPSA) of 45.82 Ų . This value is lower than that of 2,4-Difluoronitrobenzene (TPSA = 45.82 Ų, identical due to same functional groups) but significantly lower than more polar analogs such as 4-Nitroaniline (TPSA = 71.8 Ų) [1]. For compounds used as intermediates in medicinal chemistry, a TPSA below 60 Ų is often associated with better passive membrane permeability and oral bioavailability [2]. While this is a class-level inference, the lower TPSA of 1-Chloro-2,4-difluoro-3-nitrobenzene, compared to more polar nitroaromatic alternatives, suggests it may be a preferred building block when designing molecules intended for cellular or in vivo studies where permeability is a concern.

TPSA Drug-likeness Permeability Physicochemical Property Lead Optimization

Application Scenarios Based on Differentiated Properties


Solid-Phase Synthesis of Halogenated Intermediates

Procure 1-Chloro-2,4-difluoro-3-nitrobenzene when the synthetic route requires a solid, easily weighable halogenated nitroaromatic. Its high melting point (110-115 °C) simplifies accurate dispensing and reduces the risk of volatile liquid handling, making it a practical choice for automated synthesis platforms and kilogram-scale production where precise stoichiometry is critical .

Agrochemical Leads with Optimized Lipophilicity

For agrochemical research targeting improved foliar uptake or soil mobility, the moderate lipophilicity (consensus LogP = 2.31) of this compound positions it favorably compared to more polar analogs. This property can be leveraged to design active ingredients with balanced water solubility and lipid membrane permeability, potentially enhancing bioavailability and efficacy .

Permeability-Optimized Building Blocks for Medicinal Chemistry

In early-stage drug discovery, select 1-Chloro-2,4-difluoro-3-nitrobenzene as a scaffold for generating compound libraries. Its low TPSA (45.82 Ų) is within the range associated with good passive membrane permeability [1], suggesting that derived analogs may exhibit favorable ADME properties, a key consideration for lead optimization [2].

Precursors for Organic Electronic Materials

The electron-withdrawing nature of the chloro, fluoro, and nitro substituents on the aromatic ring makes this compound a suitable precursor for synthesizing organic semiconductors or components for optoelectronic devices. Its solid-state and thermal stability, as indicated by its high melting point, are advantageous for vacuum deposition or solution-processing techniques used in device fabrication .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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